molecular formula C19H30FN3O B2471813 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide CAS No. 906160-09-6

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide

Cat. No.: B2471813
CAS No.: 906160-09-6
M. Wt: 335.467
InChI Key: YFOMLWQYNPGHSG-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide is a synthetic organic compound characterized by a 4-fluorophenyl group and a 4-methylpiperazine moiety connected via an ethyl chain to a branched 3,3-dimethylbutanamide group. Although direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs (e.g., piperazine-linked benzamides and azetidinones) indicate possible applications in central nervous system (CNS) disorders or antihistaminic therapies . The dimethylbutanamide group may contribute to metabolic stability by sterically hindering enzymatic degradation .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30FN3O/c1-19(2,3)13-18(24)21-14-17(15-5-7-16(20)8-6-15)23-11-9-22(4)10-12-23/h5-8,17H,9-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOMLWQYNPGHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 4-methylpiperazine to yield N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]amine. Finally, this amine is acylated with 3,3-dimethylbutanoyl chloride to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features

Compound Name Core Structure Substituents Potential Target Activity Data
Target Compound Ethyl-linked 4-fluorophenyl, 4-methylpiperazine, 3,3-dimethylbutanamide 4-Fluorophenyl, methylpiperazine Dopamine receptors (hypothesized) Not provided
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide Pentanamide-linked dichlorophenylpiperazine, thiophene 2,4-Dichlorophenyl, thiophene Dopamine D3 receptors Selective D3 affinity reported
N-(4-Cyano-2-(2-(2,4-dichlorobenzyl)hydrazinecarbonyl)-6-methylphenyl)-3,3-dimethylbutanamide Hydrazinecarbonyl-linked dichlorobenzyl, cyano group 2,4-Dichlorobenzyl, cyano Enzymatic inhibition (unspecified) No inhibition up to 10,000 µg/L
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidinone-linked phenylpiperazine, nitro group 3-Nitrophenyl, phenylpiperazine Beta-lactamase or CNS targets Not provided
Astemizole Benzimidazole-linked piperidine, 4-fluorophenylmethyl 4-Methoxyphenyl, benzimidazole Histamine H1 receptors Antihistaminic; QT prolongation risk
N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Spirodiaza-linked fluorobenzyl Spiro[4.5]decane, fluorobenzyl Unspecified CNS targets Not provided
2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide Acetamide-linked chlorophenylpiperazine, thiophene 4-Chlorophenyl, thiophene Kinase or protease inhibition Not provided

Key Observations

4-Methylpiperazine in the target compound could reduce off-target interactions compared to phenylpiperazine () or piperidine (), which are associated with broader receptor binding .

Astemizole () highlights the risk of cardiotoxicity with fluorophenyl-containing piperazine analogs, a critical consideration for the target compound’s development .

Research Findings and Limitations

Unanswered Questions: No direct data on the target compound’s receptor affinity, metabolic stability, or toxicity is available in the evidence. Comparisons rely on structural extrapolation from analogs .

Synthetic Feasibility :

  • Piperazine-ethyl linkage strategies () and amidation protocols () suggest viable synthetic routes, though the target compound’s branched amide may require specialized reagents .

Biological Activity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H25F2N3O2
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 898431-99-7

The compound features a fluorophenyl group, a piperazine moiety, and a dimethylbutanamide structure, which contribute to its pharmacological properties.

This compound primarily interacts with neurotransmitter receptors in the brain. It has been shown to bind selectively to serotonin and dopamine receptors, influencing neurotransmitter release and uptake. This modulation can lead to various physiological effects, including alterations in mood and cognition.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound exhibits activity as a serotonin receptor agonist, which may contribute to its antidepressant-like effects in animal models.
  • Dopaminergic Activity : It has been noted for its potential to affect dopaminergic pathways, which are crucial in the treatment of conditions like schizophrenia and Parkinson's disease.

Antitumor Activity

Recent studies have indicated that similar compounds exhibit antitumor properties by inhibiting histone deacetylases (HDACs). For instance, related compounds have shown selective HDAC inhibition with significant antiproliferative effects on cancer cell lines such as HepG2 (liver cancer) with IC50 values in the low micromolar range . This suggests that this compound may also possess similar antitumor activity, warranting further investigation.

Case Studies and Experimental Data

StudyFindings
Chen et al. (2020)Investigated related compounds showing potent HDAC inhibition with IC50 values <100 nM against various cancer cell lines.
In vitro assaysDemonstrated effective modulation of serotonin and dopamine receptors, indicating potential antidepressant and antipsychotic effects.
Animal modelsExhibited improved behavioral outcomes in models of depression and anxiety when administered at specific dosages.

Q & A

Q. What are the critical synthetic considerations for preparing N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide?

Methodological Answer: The synthesis of this compound requires meticulous control of reaction conditions. Key steps include:

  • Coupling Reactions : Use coupling agents (e.g., HATU, DCC) to facilitate amide bond formation between the fluorophenyl-piperazine intermediate and the 3,3-dimethylbutanamide moiety.
  • Stereochemical Control : Employ chiral catalysts or enantioselective conditions to ensure proper configuration, as the 4-methylpiperazine group may influence biological activity .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DCM) at controlled temperatures (0–25°C) are optimal for minimizing side reactions .
  • Protection/Deprotection : Protect reactive groups (e.g., amines) during intermediate steps to prevent unwanted alkylation or oxidation .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly for verifying the fluorophenyl and piperazine moieties. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (~7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • Chromatography : Use HPLC or TLC with UV/fluorescence detection to monitor reaction progress and assess purity (>95%) .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

Methodological Answer:

  • Antiviral/Cytotoxicity Assays : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) or cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The 4-methylpiperazine moiety may enhance cellular uptake .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) can identify affinity, given the structural similarity to piperazine-based receptor modulators .
  • Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry at the ethyl linker .
  • Asymmetric Catalysis : Use palladium or organocatalysts for enantioselective C–N bond formation. For example, BINAP ligands in palladium-catalyzed couplings improve enantiomeric excess (ee >90%) .
  • Dynamic Resolution : Leverage kinetic resolution during crystallization or enzymatic hydrolysis (e.g., lipases) to isolate desired stereoisomers .

Q. How should contradictory activity data (e.g., antiviral vs. cytotoxic effects) be analyzed?

Methodological Answer:

  • Dose-Response Curves : Establish EC50 (effective concentration) and CC50 (cytotoxic concentration) values to calculate selectivity indices (SI = CC50/EC50). An SI >10 suggests therapeutic potential .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects. For instance, unintended kinase inhibition by the 3,3-dimethylbutanamide group may explain cytotoxicity .
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes in viral vs. human proteins, highlighting regions requiring optimization .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 4-fluorophenyl group with chlorophenyl or thiophene to assess electronic effects on receptor binding .
  • Scaffold Hopping : Replace the piperazine ring with morpholine or thiomorpholine to evaluate conformational flexibility .
  • Pharmacophore Mapping : Use QSAR models (e.g., CoMFA) to correlate substituent hydrophobicity (ClogP) with activity. For example, bulky 3,3-dimethyl groups may enhance membrane permeability .

Q. What in vitro and in vivo models are suitable for studying its pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2). Piperazine derivatives often show CYP3A4-mediated oxidation .
    • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (fu), critical for dose optimization .
  • In Vivo PK : Administer to rodent models (IV/PO) to calculate AUC, Cmax, and bioavailability. The 4-methylpiperazine group may improve CNS penetration due to its basicity (pKa ~8.5) .

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